molecular formula C14H13ClSi B12974267 2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole

2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole

Cat. No.: B12974267
M. Wt: 244.79 g/mol
InChI Key: IKAIPGZWZUHLHC-UHFFFAOYSA-N
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Description

2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole is an organic compound with the molecular formula C14H13ClSi It belongs to the class of siloles, which are silicon-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole typically involves the reaction of 2-chlorobenzyl chloride with 1,1-dimethyl-2,2-diphenylsilane under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole involves its interaction with specific molecular targets. The compound can interact with various enzymes and receptors, modulating their activity. The silicon atom in the compound plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H13ClSi

Molecular Weight

244.79 g/mol

IUPAC Name

2-chloro-5,5-dimethylbenzo[b][1]benzosilole

InChI

InChI=1S/C14H13ClSi/c1-16(2)13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,1-2H3

InChI Key

IKAIPGZWZUHLHC-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C2=C(C=C(C=C2)Cl)C3=CC=CC=C31)C

Origin of Product

United States

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